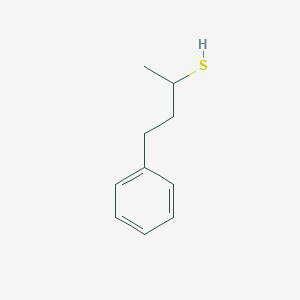

4-Phenylbutane-2-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H14S |

|---|---|

Molecular Weight |

166.29 g/mol |

IUPAC Name |

4-phenylbutane-2-thiol |

InChI |

InChI=1S/C10H14S/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 |

InChI Key |

ONUUVTXZBYMCLC-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC=CC=C1)S |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: 4-Phenylbutane-2-thiol (CAS 363136-33-8)

A comprehensive review of the currently available scientific and technical data for 4-Phenylbutane-2-thiol, intended for researchers, scientists, and drug development professionals.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 363136-33-8, is a sulfur-containing organic compound. Its structure consists of a butane chain with a phenyl group attached to the fourth carbon and a thiol group at the second position. The presence of the thiol group suggests potential for various chemical reactions and biological interactions, as thiols are known to be nucleophilic and can participate in redox reactions. This guide aims to provide a thorough overview of the existing technical information for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is primarily derived from computational models and chemical database entries.

| Property | Value | Source |

| CAS Number | 363136-33-8 | N/A |

| Molecular Formula | C₁₀H₁₄S | PubChem[1] |

| Molecular Weight | 166.29 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | CC(S)CCC1=CC=CC=C1 | PubChem[1] |

| InChI | InChI=1S/C10H14S/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 | PubChem[1] |

| XLogP3-AA (LogP) | 3.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 166.08162162 | PubChem[1] |

| Monoisotopic Mass | 166.08162162 | PubChem[1] |

| Topological Polar Surface Area | 1 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

Synthesis and Availability

A potential, though unverified, synthetic pathway could be conceptualized as follows:

Caption: A hypothetical synthetic route for this compound.

Biological and Pharmacological Data

A comprehensive search of scientific databases and patent literature reveals a significant lack of information regarding the biological activity and pharmacological properties of this compound. At present, there are no published studies detailing its mechanism of action, its potential as a therapeutic agent, or its effects on any biological signaling pathways.

The absence of such data means that no quantitative data on biological activity (e.g., IC₅₀, EC₅₀, Ki) can be presented. Furthermore, without any described biological effects, it is not possible to create diagrams of signaling pathways or experimental workflows related to this specific compound.

Experimental Protocols

Consistent with the lack of biological data, there are no published experimental protocols that utilize this compound as a research tool or investigate its properties in biological systems.

Conclusion and Future Directions

This compound (CAS 363136-33-8) is a commercially available compound for which basic physicochemical properties have been computationally predicted. However, there is a notable absence of published research on its synthesis, biological activity, and potential applications in drug discovery and development.

For researchers interested in this molecule, the initial steps would involve:

-

De novo synthesis and characterization: Developing and publishing a robust synthetic protocol.

-

In vitro screening: Assessing the compound's activity against a broad range of biological targets to identify potential areas of interest.

-

Toxicology and ADME profiling: Early-stage assessment of its safety and pharmacokinetic properties.

Until such foundational research is conducted and published, the potential of this compound in the fields of pharmacology and drug development remains unknown. This guide will be updated as new information becomes publicly available.

References

An In-depth Technical Guide on 4-Phenylbutane-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical compound 4-Phenylbutane-2-thiol, focusing on its IUPAC nomenclature and structural representation. This information is critical for accurate identification, synthesis, and application in research and development.

IUPAC Nomenclature and Structural Elucidation

The formal name of the compound as designated by the International Union of Pure and Applied Chemistry (IUPAC) is This compound .[1] This name systematically describes the molecular structure of the compound.

Structural Breakdown:

-

Butane: The root of the name, "-butane-", indicates a four-carbon aliphatic chain.

-

-2-thiol: The "-thiol" suffix signifies the presence of a sulfhydryl (-SH) functional group. The "2-" prefix specifies that this thiol group is bonded to the second carbon atom of the butane chain.

-

4-Phenyl-: The "Phenyl-" prefix indicates the attachment of a phenyl group (a benzene ring, C₆H₅) to the butane chain. The "4-" prefix denotes that the phenyl group is connected to the fourth carbon atom of the butane chain.

The chemical formula for this compound is C₁₀H₁₄S.[1]

Chemical Structure Visualization

To further clarify the molecular architecture, the following diagram illustrates the structure of this compound.

Caption: Molecular structure of this compound.

References

An In-depth Technical Guide to 4-Phenylbutane-2-thiol

This guide provides a comprehensive overview of the chemical and physical properties of 4-Phenylbutane-2-thiol, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is a sulfur-containing organic compound with the molecular formula C10H14S.[1] Its molecular weight is approximately 166.29 g/mol .[1][2][3]

| Property | Value | Source |

| Molecular Formula | C10H14S | [1] |

| Molecular Weight | 166.29 g/mol | [1][2][3] |

| Alternate Molecular Weight | 166.28 g/mol | [4] |

Experimental Protocols

A general workflow for a hypothetical synthesis and analysis is presented below.

Visualizations

The following diagrams illustrate the key information and a potential experimental workflow for this compound.

References

Spectroscopic Profile of 4-Phenylbutane-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-phenylbutane-2-thiol. Due to the limited availability of published experimental spectra for this specific compound, this document combines established data with predicted spectroscopic characteristics based on analogous compounds and fundamental principles of spectroscopy. This guide is intended to serve as a valuable resource for the identification and characterization of this compound in a research and development setting.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₄S

-

Molecular Weight: 166.29 g/mol [1]

-

CAS Number: 363136-33-8[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic chain protons, and the thiol proton.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-a (CH₃) | 1.3 - 1.5 | Doublet | ~7 |

| H-b (SH) | 1.5 - 2.0 | Triplet | ~8 |

| H-c (CH₂) | 1.8 - 2.0 | Multiplet | - |

| H-d (CH₂) | 2.6 - 2.8 | Triplet | ~7.5 |

| H-e (CH) | 3.0 - 3.3 | Multiplet | - |

| Aromatic (C₆H₅) | 7.1 - 7.4 | Multiplet | - |

2.1.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (CH₃) | 20 - 25 |

| C-2 (CH) | 35 - 40 |

| C-3 (CH₂) | 40 - 45 |

| C-4 (CH₂) | 30 - 35 |

| C-5 to C-10 (Aromatic) | 125 - 145 |

Mass Spectrometry (MS)

The PubChem database indicates the availability of a GC-MS spectrum for this compound, with the source identifier J-78-12608-7 from SpectraBase.[1] While the full spectrum is not publicly accessible, the expected fragmentation pattern can be predicted.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 166.

-

Key Fragmentation Pathways:

-

Loss of the thiol group (•SH) to give a fragment at m/z = 133.

-

Benzylic cleavage, resulting in a prominent peak at m/z = 91 (tropylium ion).

-

Cleavage of the C-C bond adjacent to the thiol group, leading to various smaller fragments.

-

Infrared (IR) Spectroscopy

A vapor phase IR spectrum is noted as being available from SpectraBase.[1] The predicted key vibrational frequencies are listed below.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| S-H stretch | 2550 - 2600 | Weak |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium-Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

| C-H bend (aliphatic) | 1375 - 1470 | Medium |

| C-S stretch | 600 - 800 | Weak |

Experimental Protocols

The following are general experimental protocols that can be adapted for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or benzene-d₆). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with a greater number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Separation: Inject a small volume of the sample into the gas chromatograph. The compound will be separated from the solvent and any impurities on a capillary column (e.g., a non-polar or semi-polar column). The temperature program of the GC oven should be optimized to ensure good separation.

-

MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer. The molecules are ionized (typically by electron ionization - EI) and the resulting ions are separated by their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and the major fragment ions. This fragmentation pattern serves as a molecular fingerprint.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂).

-

-

Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum. A background spectrum of the salt plates (or solvent) should be run first and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Phenylbutane-2-thiol

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-phenylbutane-2-thiol. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document outlines the predicted spectral data, a detailed experimental protocol for spectrum acquisition, and a visual representation of the spin-spin coupling interactions.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted based on the analysis of its molecular structure and established chemical shift principles. The molecule possesses several distinct proton environments, which are expected to give rise to a characteristic set of signals. The electron-withdrawing nature of the phenyl group and the thiol group, along with the effects of neighboring protons, dictates the chemical shift and multiplicity of each signal.

Below is a summary of the predicted ¹H NMR data for this compound. These predictions are based on empirical data from analogous compounds and theoretical models.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a (Ar-H) | 7.15 - 7.35 | Multiplet | - | 5H |

| H-b (-CH(SH)-) | 3.00 - 3.20 | Multiplet | ~6-8 | 1H |

| H-c (-CH₂-Ar) | 2.65 - 2.85 | Multiplet | ~7-9 | 2H |

| H-d (-CH₂-) | 1.70 - 1.90 | Multiplet | ~7-9 | 2H |

| H-e (-CH₃) | 1.30 - 1.45 | Doublet | ~7 | 3H |

| H-f (-SH) | 1.20 - 1.60 | Triplet (or broad singlet) | ~8 | 1H |

Note: The chemical shift of the thiol proton (H-f) is highly variable and can be influenced by factors such as solvent, concentration, and temperature. It may also appear as a broad singlet due to chemical exchange.

Experimental Protocols

The following is a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry NMR tube.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Cap the NMR tube securely and gently invert it several times to ensure the solution is homogeneous.

2. NMR Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent (e.g., CDCl₃). This ensures the stability of the magnetic field during the experiment.

-

Shimming: The homogeneity of the magnetic field is optimized by adjusting the shim coils. This process minimizes peak broadening and distortion, resulting in sharp, well-resolved signals.

-

Acquisition Parameters:

-

Pulse Sequence: A standard one-pulse sequence is typically used for ¹H NMR acquisition.

-

Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Acquisition Time: Typically set between 2 to 4 seconds to ensure adequate data point resolution.

-

Relaxation Delay: A delay of 1 to 5 seconds between pulses allows for the relaxation of the nuclei back to their equilibrium state.

-

Number of Scans: The signal-to-noise ratio is improved by acquiring multiple scans (e.g., 8 to 16) and averaging the results.

-

3. Data Processing:

-

Fourier Transform: The acquired free induction decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is phased to ensure that all peaks have the correct absorptive Lorentzian shape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.

-

Referencing: The chemical shift scale is referenced to the TMS signal at 0.00 ppm.

Visualization of Spin-Spin Coupling

The following diagram illustrates the key spin-spin coupling interactions within the aliphatic chain of this compound. This visualization aids in understanding the splitting patterns observed in the ¹H NMR spectrum.

Caption: Spin-spin coupling network in this compound.

This in-depth guide provides the necessary information for the interpretation and acquisition of the ¹H NMR spectrum of this compound, which is crucial for its structural elucidation and characterization in research and development settings.

An In-depth Technical Guide to the Infrared Spectroscopy of 4-Phenylbutane-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the infrared (IR) spectroscopy of 4-Phenylbutane-2-thiol. It includes predicted spectral data, a detailed experimental protocol for spectral acquisition, a plausible synthesis route, and essential safety information. The information is presented to aid in the identification, characterization, and utilization of this compound in research and development settings.

Molecular Structure and Predicted Infrared Spectrum

This compound possesses a chemical formula of C₁₀H₁₄S and a molecular weight of 166.29 g/mol .[1] The molecule contains a phenyl group, a butyl chain, and a thiol functional group. The presence of these distinct structural features gives rise to a characteristic infrared spectrum.

Predicted Infrared Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~3085-3030 | Medium | Aromatic C-H stretch |

| ~2960-2850 | Strong | Aliphatic C-H stretch (CH₃ and CH₂) |

| ~2570 | Weak | S-H stretch (Thiol) |

| ~1600, ~1495, ~1450 | Medium-Weak | Aromatic C=C ring stretches |

| ~1465 | Medium | CH₂ scissoring and CH₃ asymmetric bending |

| ~1375 | Medium | CH₃ symmetric bending |

| ~745, ~700 | Strong | Aromatic C-H out-of-plane bending (monosubstituted) |

Note: The exact wavenumbers and intensities may vary in an experimental spectrum due to factors such as sample phase (gas, liquid, solid), solvent, and intermolecular interactions.

Interpretation of Key Spectral Features

The infrared spectrum of this compound is characterized by several key absorption bands that are indicative of its molecular structure.

-

Aromatic C-H Stretching: The presence of the phenyl group is confirmed by the absorption bands in the region of 3085-3030 cm⁻¹.

-

Aliphatic C-H Stretching: Strong absorptions between 2960 cm⁻¹ and 2850 cm⁻¹ are characteristic of the stretching vibrations of the C-H bonds in the methyl and methylene groups of the butyl chain.

-

S-H Stretching: A weak but sharp absorption band around 2570 cm⁻¹ is a key indicator of the thiol (S-H) functional group. The weakness of this band is characteristic of thiols.

-

Aromatic C=C Stretching: The bands at approximately 1600 cm⁻¹, 1495 cm⁻¹, and 1450 cm⁻¹ are due to the carbon-carbon stretching vibrations within the aromatic ring.

-

Aliphatic C-H Bending: Absorptions corresponding to the bending vibrations of the methyl and methylene groups are expected around 1465 cm⁻¹ and 1375 cm⁻¹.

-

Aromatic C-H Out-of-Plane Bending: The strong absorption bands around 745 cm⁻¹ and 700 cm⁻¹ are characteristic of a monosubstituted benzene ring.

Experimental Protocol: Acquiring the Infrared Spectrum

The following is a general protocol for obtaining a high-quality Attenuated Total Reflectance (ATR) FT-IR spectrum of liquid this compound.

Materials and Equipment

-

Fourier Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Sample of this compound.

-

Pipette or dropper.

-

Solvent for cleaning (e.g., isopropanol or acetone).

-

Lint-free wipes.

Procedure

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Background Spectrum:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere.

-

-

Sample Application:

-

Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform any necessary baseline corrections or other processing as required.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a solvent-soaked lint-free wipe to remove all traces of the sample.

-

Synthesis of this compound

A plausible synthetic route for the preparation of this compound involves the reduction of the corresponding ketone, 4-phenylbutan-2-one, to the alcohol, 4-phenylbutan-2-ol, followed by conversion of the alcohol to the thiol.

Synthesis Workflow

Caption: A two-step synthesis of this compound from 4-phenylbutan-2-one.

Experimental Protocols

Step 1: Reduction of 4-Phenylbutan-2-one to 4-Phenylbutan-2-ol

-

Dissolve 4-phenylbutan-2-one in methanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for a few hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-phenylbutan-2-ol.

Step 2: Conversion of 4-Phenylbutan-2-ol to this compound (Example using Mitsunobu Reaction)

-

Dissolve 4-phenylbutan-2-ol, triphenylphosphine (PPh₃), and thioacetic acid in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in THF dropwise to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the resulting thioacetate intermediate by column chromatography.

-

Hydrolyze the thioacetate by dissolving it in a mixture of methanol and an aqueous base (e.g., sodium hydroxide) and stirring at room temperature.

-

Acidify the reaction mixture with a dilute acid (e.g., HCl).

-

Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Safety and Handling

Thiols are known for their strong, unpleasant odors. Appropriate safety precautions should be taken when handling this compound and other similar compounds.

-

Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Logical Relationship of Spectral Data and Molecular Structure

The following diagram illustrates the logical connection between the different functional groups within this compound and their characteristic infrared absorption regions.

Caption: Correlation of functional groups in this compound with their IR absorptions.

References

Technical Guide: Physical Properties of 4-Phenylbutane-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of 4-Phenylbutane-2-thiol. Due to a lack of experimentally determined data in publicly available literature, this document presents computed properties from reliable chemical databases. Furthermore, it outlines detailed, standard experimental protocols that can be employed to determine the key physical characteristics of this compound. A plausible synthetic route is also described, complete with a logical workflow diagram, to aid researchers in the preparation of this thiol.

Introduction

This compound is an organosulfur compound with potential applications in various fields of chemical research, including as a building block in organic synthesis and potentially in the development of new pharmaceutical agents. A thorough understanding of its physical properties is crucial for its handling, characterization, and application in experimental settings. This guide serves as a centralized resource for scientists and researchers, providing both available data and methodologies for its empirical determination.

Core Physical Properties

Table 1: Computed Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄S | PubChem[1] |

| Molecular Weight | 166.29 g/mol | PubChem[1] |

| XLogP3 | 3.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

| Exact Mass | 166.08162162 Da | PubChem[1] |

| Topological Polar Surface Area | 1 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

| Complexity | 134 | PubChem[1] |

Experimental Protocols for Physical Property Determination

The following sections detail standard laboratory procedures for determining the boiling point, melting point, density, and solubility of a liquid thiol like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology:

-

Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.

-

Sample Preparation: Place a small volume of this compound and a few boiling chips into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point. The atmospheric pressure should also be recorded as it affects the boiling point.

Determination of Melting Point

While this compound is expected to be a liquid at room temperature, determining its melting point would be necessary if it were a solid or for characterizing it at lower temperatures.

Methodology:

-

Sample Preparation: If the substance is solid at low temperatures, a small amount is finely powdered and packed into a capillary tube.

-

Apparatus: Use a melting point apparatus.

-

Heating: Place the capillary tube in the apparatus and heat it slowly.

-

Observation: Record the temperature at which the substance first begins to melt and the temperature at which it is completely molten. This range represents the melting point.

Determination of Density

Density is the mass per unit volume of a substance.

Methodology:

-

Mass Measurement: Accurately weigh a clean, dry pycnometer (a specific gravity bottle).

-

Volume Measurement: Fill the pycnometer with this compound, ensuring there are no air bubbles, and weigh it again.

-

Calculation: The difference in mass gives the mass of the thiol. The density is calculated by dividing the mass of the thiol by the known volume of the pycnometer. The temperature at which the measurement is made should be recorded.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Methodology for Water and Organic Solvents:

-

Preparation: Take a known volume of the solvent (e.g., water, ethanol, acetone) in a test tube.

-

Addition of Solute: Add a small, measured amount of this compound to the solvent.

-

Mixing: Vigorously shake or vortex the mixture for a set period.

-

Observation: Observe if the thiol dissolves completely. If it does, continue adding known amounts of the thiol until saturation is reached (i.e., no more thiol dissolves).

-

Quantification: The solubility can be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively by determining the concentration of the saturated solution.[2][3]

Synthesis of this compound

A common and effective method for the synthesis of thiols from their corresponding ketones is through the use of a thionating agent such as Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide).[4][5][6][7] The logical workflow for the synthesis of this compound from 4-phenyl-2-butanone is outlined below.

Experimental Workflow: Synthesis of this compound

Caption: Synthesis of this compound from 4-phenyl-2-butanone.

Detailed Methodology: Synthesis using Lawesson's Reagent

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-phenyl-2-butanone in anhydrous toluene.

-

Addition of Reagent: Add Lawesson's reagent to the solution. The reaction is typically run with a molar ratio of ketone to Lawesson's reagent of 2:1.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Conclusion

This technical guide has consolidated the available computed data for the physical properties of this compound and provided standardized experimental protocols for their empirical determination. The inclusion of a detailed synthetic workflow offers a practical approach for researchers requiring this compound for their studies. The information presented herein is intended to facilitate further research and application of this compound in various scientific endeavors.

References

- 1. This compound | C10H14S | CID 17833011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. education.com [education.com]

- 4. Lawesson's Reagent [organic-chemistry.org]

- 5. Thioketone synthesis by thionation [organic-chemistry.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Phenylbutane-2-thiol: Synthesis, Properties, and Potential Applications

For the attention of: Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Abstract

This technical guide provides a comprehensive overview of 4-Phenylbutane-2-thiol, a sulfur-containing organic compound. While specific literature on its discovery and direct synthesis is sparse, this document consolidates available physicochemical data and outlines plausible synthetic routes based on established chemical transformations. Detailed experimental protocols for the synthesis of its precursor, 4-phenyl-2-butanol, and its subsequent conversion to the target thiol are presented. This guide aims to serve as a foundational resource for researchers interested in the potential applications of this compound in various scientific and industrial fields, including drug development and materials science, where thiols play a crucial role.

Introduction

This compound is a thiol derivative with a phenylbutyl backbone. While not extensively documented in scientific literature, its structure suggests potential applications in areas where thiols are of interest, such as in the development of pharmaceuticals, flavor and fragrance chemistry, and as a building block in organic synthesis.[1] The sulfhydryl (-SH) group imparts unique reactivity, allowing for a range of chemical modifications and potential biological interactions.[2] This guide provides a detailed account of the compound's properties and proposes robust synthetic methodologies.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below, based on data retrieved from chemical databases.[3][4]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄S | [3][4] |

| Molecular Weight | 166.29 g/mol | [3][4] |

| IUPAC Name | This compound | [3][4] |

| CAS Number | 363136-33-8 | [3][4] |

| SMILES | CC(S)CCc1ccccc1 | [3][4] |

| InChI | InChI=1S/C10H14S/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 | [3][4] |

| XLogP3 | 3.3 | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following information has been compiled from available spectral databases.[4]

| Spectrum Type | Source / Reference |

| GC-MS | J-78-12608-7 (SpectraBase) |

| Vapor Phase IR | Copyright © 2024-2025 John Wiley & Sons, Inc. (SpectraBase) |

Proposed Synthetic Routes and Experimental Protocols

-

Synthesis of the Precursor Alcohol: Preparation of 4-phenyl-2-butanol.

-

Conversion to the Thiol: Thionation of 4-phenyl-2-butanol to yield this compound.

Below are detailed experimental protocols for each stage.

Synthesis of 4-Phenyl-2-butanol (Precursor)

Several methods are reported for the synthesis of 4-phenyl-2-butanol. A common approach involves the reduction of 4-phenyl-2-butanone.[5]

Protocol: Reduction of 4-Phenyl-2-butanone

-

Materials:

-

4-Phenyl-2-butanone

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

Dissolve 4-phenyl-2-butanone (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution, and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-phenyl-2-butanol.

-

The product can be purified by column chromatography on silica gel if necessary.

-

Synthesis of this compound from 4-Phenyl-2-butanol

The conversion of a secondary alcohol to a thiol can be achieved through several methods. Two plausible and widely used methods are the Mitsunobu reaction and the use of Lawesson's reagent.

The Mitsunobu reaction allows for the conversion of a secondary alcohol to a thioester with inversion of stereochemistry, which can then be hydrolyzed to the corresponding thiol.[6][7][8]

Protocol: Two-Step Synthesis via Mitsunobu Reaction

-

Step 1: Thioester Formation

-

Materials:

-

4-Phenyl-2-butanol (1 equivalent)

-

Triphenylphosphine (PPh₃) (1.5 equivalents)

-

Thioacetic acid (CH₃COSH) (1.5 equivalents)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equivalents)

-

Anhydrous tetrahydrofuran (THF)

-

Round-bottom flask under an inert atmosphere (e.g., nitrogen or argon)

-

Magnetic stirrer

-

Syringe for reagent addition

-

-

Procedure:

-

To a stirred solution of 4-phenyl-2-butanol and triphenylphosphine in anhydrous THF at 0 °C under an inert atmosphere, add thioacetic acid.

-

Slowly add DEAD or DIAD dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Purify the residue by column chromatography on silica gel to isolate the intermediate thioacetate.

-

-

-

Step 2: Hydrolysis to the Thiol

-

Materials:

-

The thioacetate intermediate from Step 1

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether or Dichloromethane

-

Separatory funnel

-

-

Procedure:

-

Dissolve the thioacetate in methanol.

-

Add an aqueous solution of NaOH or KOH and stir at room temperature for 2-4 hours.

-

Monitor the hydrolysis by TLC.

-

Once complete, neutralize the mixture with 1 M HCl.

-

Extract the product with diethyl ether or dichloromethane.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

-

Lawesson's reagent provides a more direct, one-pot method for the conversion of alcohols to thiols, although it may also lead to elimination byproducts.[9][10][11]

Protocol: Direct Thionation with Lawesson's Reagent

-

Materials:

-

4-Phenyl-2-butanol (1 equivalent)

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide] (0.5-1 equivalent)

-

Anhydrous toluene or 1,2-dimethoxyethane (DME)

-

Round-bottom flask with a reflux condenser under an inert atmosphere

-

Magnetic stirrer

-

Heating mantle

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-phenyl-2-butanol in anhydrous toluene or DME.

-

Add Lawesson's reagent to the solution.

-

Heat the mixture to reflux and maintain for 1-3 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to separate the desired this compound from byproducts.

-

Visualized Workflows and Relationships

Logical Synthesis Pathway

The following diagram illustrates the logical progression from a common starting material to the target compound, this compound.

Caption: Logical flow from ketone to alcohol to the target thiol.

Experimental Workflow: Mitsunobu Reaction

This diagram outlines the key steps in the synthesis of this compound using the Mitsunobu reaction.

Caption: Step-by-step workflow for the Mitsunobu synthesis route.

Potential Applications and Future Directions

While specific applications for this compound are not well-documented, its chemical structure suggests several areas of potential interest for researchers:

-

Drug Development: The thiol group is a key functional group in a number of drug compounds, acting as an antioxidant, a metal chelator, or a nucleophile for covalent inhibition.[2] this compound could serve as a scaffold or intermediate in the synthesis of novel therapeutic agents.

-

Flavor and Fragrance: Low molecular weight thiols are known to contribute to the aroma and flavor of various natural products.[12][13] Although many have strong, sometimes unpleasant odors, at very low concentrations they can impart desirable notes. The phenylbutyl structure of this compound makes it a candidate for investigation in this industry.

-

Materials Science: Thiols are widely used for surface modification, particularly of gold nanoparticles, and in the synthesis of self-assembled monolayers and polymers.

Further research is required to explore the biological activity, sensory properties, and material science applications of this compound. The synthetic protocols outlined in this guide provide a starting point for the preparation of this compound for such investigations.

Conclusion

This technical guide has consolidated the available information on this compound and presented plausible, detailed synthetic routes for its preparation. The provided data and protocols are intended to facilitate further research into this compound and its potential applications across various scientific disciplines. The lack of extensive prior art presents a unique opportunity for novel discoveries related to the properties and uses of this compound.

References

- 1. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 2. doingsts.com [doingsts.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C10H14S | CID 17833011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. Mitsunobu Reaction [organic-chemistry.org]

- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Direct conversion of alcohols into thiols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. Lawesson's Reagent – a widely used agent in Organic Syntheses_Chemicalbook [chemicalbook.com]

- 11. Lawesson's reagent - Wikipedia [en.wikipedia.org]

- 12. WO2010042938A1 - Thiol-containing fragrance and flavor materials - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Role of Polyfunctional Thiols in Beer Aroma, with Reference to 4-Phenylbutane-2-thiol

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

This technical guide addresses the role of specific sulfur-containing compounds, known as polyfunctional thiols (PFTs), in the aroma profile of beer. The initial focus of this inquiry was the role of 4-phenylbutane-2-thiol. However, a comprehensive review of the current scientific literature reveals a notable absence of research identifying this compound as a constituent of beer or as a contributor to its aroma. Chemical databases list the compound, and it is available from chemical suppliers, but its presence and sensory impact in fermented beverages have not been documented.[1][2][3][4]

Therefore, this guide will provide an in-depth overview of the well-established and significant polyfunctional thiols that are known to play a crucial role in beer aroma. The principles, methodologies, and pathways discussed for these compounds provide a framework through which the potential role of other thiols, such as this compound, could be investigated in future research.

Key Polyfunctional Thiols in Beer Aroma

While a multitude of volatile compounds contribute to the complex aroma of beer, a few key polyfunctional thiols are recognized for their potent, often fruity and tropical, sensory characteristics. These compounds have very low sensory detection thresholds, meaning they can have a significant impact on the beer's aroma even at concentrations in the parts per trillion (ng/L) range.[5][6] The most extensively studied PFTs in brewing are:

-

4-mercapto-4-methylpentan-2-one (4MMP) : Also known as 4-sulfanyl-4-methylpentan-2-one (4MSP), it is renowned for its aroma of blackcurrant, box tree, and ribes.[5]

-

3-mercaptohexan-1-ol (3MH) : Also referred to as 3-sulfanylhexan-1-ol (3SH), this thiol imparts notes of passion fruit, grapefruit, guava, and rhubarb.[5][6]

-

3-mercaptohexyl acetate (3MHA) : An acetate ester of 3MH, it is characterized by intense passion fruit and guava aromas.[5][6]

Quantitative Data on Key Polyfunctional Thiols

The concentration of these thiols in beer is highly dependent on the raw materials used (malt and hops), the yeast strain, and the brewing process parameters. Below is a summary of typical concentrations and sensory detection thresholds.

| Compound | Aroma Descriptor | Sensory Threshold in Beer (ng/L) | Typical Concentration in Beer (ng/L) | Reference |

| 4-mercapto-4-methylpentan-2-one (4MMP) | Blackcurrant, box tree | ~1 - 4 | 0 - 2500 | [3][7] |

| 3-mercaptohexan-1-ol (3MH) | Passion fruit, grapefruit, guava | ~55 - 60 | Up to 4354 | [3][6] |

| 3-mercaptohexyl acetate (3MHA) | Passion fruit, guava | ~4 - 5 | Up to 162 | [3][6] |

Formation of Polyfunctional Thiols in Beer

Polyfunctional thiols are not typically present in their free, volatile form in the raw brewing ingredients. Instead, they exist as non-volatile precursors, which are then transformed by yeast during fermentation.[5][8]

Precursors in Malt and Hops

The primary precursors of PFTs are cysteine-S-conjugates and glutathione-S-conjugates.[8] Hops, particularly dual-purpose and aromatic varieties like Citra, Mosaic, and Polaris, are a significant source of these precursors.[8] Malt also contributes to the precursor pool, with lightly kilned malts generally containing higher amounts.[1][8] Disulfide-bonded forms of these thiols have also been identified as potential precursors in both malt and hops.[9]

The Role of Yeast in Thiol Biotransformation

The release of volatile thiols from their non-aromatic precursors is a key example of yeast biotransformation. This process is primarily enzymatic.

-

Uptake of Precursors : Yeast cells take up the cysteine- and glutathione-conjugated precursors from the wort.

-

Enzymatic Cleavage : A specific yeast enzyme, β-lyase (encoded by the IRC7 gene in Saccharomyces cerevisiae), cleaves the C-S bond in the cysteine-conjugated precursor, releasing the free, aromatic thiol.[4]

-

Conversion of Glutathione Precursors : Glutathione-conjugated precursors can be converted to cysteine-conjugated precursors, which can then be acted upon by β-lyase.[1]

-

Esterification : For 3MHA, an additional step of esterification occurs where yeast alcohol acetyltransferases (AATs) convert the released 3MH into its acetate ester.[6]

The expression and activity of the β-lyase enzyme are highly strain-dependent, which is why yeast selection is critical for producing thiol-rich beers.[4] Some modern brewing yeast strains have been genetically modified to enhance their β-lyase activity.[6]

References

- 1. This compound | C10H14S | CID 17833011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 4-Phenylbutane-1-thiol | C10H14S | CID 14708629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 363136-33-8|this compound|BLD Pharm [bldpharm.com]

- 5. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 6. researchgate.net [researchgate.net]

- 7. Iron-Catalyzed Cross-Coupling of Unactivated, Secondary Alkyl Thio Ethers and Sulfones with Aryl Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Sensory Properties of 4-Phenylbutane-2-thiol

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the sensory properties of 4-Phenylbutane-2-thiol. Extensive literature searches have revealed a notable absence of specific sensory data (odor, taste, and threshold values) for this particular aromatic thiol. This document, therefore, provides a comprehensive overview of the predicted sensory profile of this compound based on the known characteristics of structurally related compounds and the general class of aromatic thiols. Furthermore, it details the standardized experimental protocols that would be employed for a thorough sensory evaluation of a novel thiol compound, including Gas Chromatography-Olfactometry (GC-O), sensory panel assessments, and taste threshold determinations. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of flavor chemistry, sensory science, and drug development who may be working with or developing compounds containing the this compound moiety.

Introduction to this compound and Aromatic Thiols

This compound is an aromatic thiol with the chemical formula C₁₀H₁₄S. Aromatic thiols are a class of organic sulfur compounds known for their potent and often pungent aromas. Due to their extremely low odor detection thresholds, they can significantly impact the flavor and aroma profiles of various substances, even at trace concentrations[1][2]. While many thiols are associated with unpleasant odors, such as those resembling garlic or rotten eggs, others can impart desirable notes, including fruity, roasted, or savory characteristics[1]. The sensory properties of a specific thiol are determined by its unique molecular structure.

Currently, there is no publicly available scientific literature detailing the specific odor, taste, or sensory threshold of this compound. However, based on its structure—a phenyl group separated from a secondary thiol by a two-carbon chain—it is possible to hypothesize its potential sensory characteristics. The presence of the phenyl group suggests the potential for complex aromatic notes, while the thiol group is a strong indicator of a potent, sulfurous character.

Predicted Sensory Profile

Given the lack of direct sensory data for this compound, the following table summarizes the sensory properties of a structurally related, albeit different, compound to provide a contextual reference. It is crucial to note that the substitution of a hydroxyl group with a thiol group typically results in a significant change in odor character and a dramatic decrease in the odor threshold.

| Compound Name | Chemical Structure | Odor Profile | Taste Profile | Odor Threshold | Citation |

| 4-Phenyl-2-butanol | C₁₀H₁₄O | Floral, Fruity, Herbaceous | Not specified | Not specified | [3] |

| This compound | C₁₀H₁₄S | Unknown (Predicted: Potentially complex, sulfurous, possibly with roasted, meaty, or rubbery notes) | Unknown | Unknown (Predicted: Low ng/L to µg/L range) | N/A |

Standardized Experimental Protocols for Sensory Analysis

To determine the sensory properties of a novel compound such as this compound, a series of standardized experimental protocols would be employed. These are detailed below.

Odor Profile and Potency Assessment: Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify odor-active compounds in a volatile sample[3][4][5][6]. The method separates volatile compounds, and a trained sensory panelist, acting as a detector, sniffs the effluent from the gas chromatograph to describe the odor of each eluting compound.

Methodology:

-

Sample Preparation: A solution of this compound in a suitable solvent (e.g., ethanol or diethyl ether) is prepared.

-

Gas Chromatographic Separation: The sample is injected into a gas chromatograph equipped with a capillary column appropriate for separating volatile sulfur compounds.

-

Effluent Splitting: The column effluent is split between a chemical detector (e.g., a mass spectrometer for identification) and a sniffing port.

-

Olfactometric Detection: A trained panelist sniffs the effluent from the sniffing port and records the retention time and a descriptor for each odor detected.

-

Odor Potency Measurement: The potency of the odor can be assessed using methods such as Aroma Extract Dilution Analysis (AEDA), where the sample is serially diluted and re-analyzed until no odor is detected[4]. The highest dilution at which an odor is perceived corresponds to the flavor dilution (FD) factor, indicating the potency of the odorant.

Caption: Gas Chromatography-Olfactometry (GC-O) Workflow.

Taste Profile and Threshold Determination

Determining the taste profile and threshold involves sensory panels tasting the compound in a controlled manner.

3.2.1. Taste Profile Evaluation

A trained sensory panel would be used to develop a descriptive profile of the taste of this compound.

Methodology:

-

Panelist Training: A panel of 8-12 individuals is trained to identify and scale the intensity of basic tastes (sweet, sour, salty, bitter, umami) and other relevant flavor attributes[7][8].

-

Sample Preparation: Solutions of this compound at various concentrations in a neutral base (e.g., deionized water or a simple food matrix) are prepared.

-

Sensory Evaluation: Panelists taste the samples and rate the intensity of each taste and flavor attribute on a structured scale (e.g., a 15-point scale)[7]. Palate cleansers like unsalted crackers and distilled water are used between samples[7].

-

Data Analysis: The intensity ratings are averaged across panelists to generate a quantitative descriptive profile of the compound's taste.

3.2.2. Taste Threshold Determination

The detection and recognition thresholds for taste are determined using forced-choice methods to minimize bias[9][10][11][12].

Methodology:

-

Ascending Forced-Choice Method (ASTM E679):

-

Panelists are presented with a series of sample sets, each containing three samples (two are blanks, and one contains the tastant at a specific concentration)[10].

-

The concentrations are presented in an ascending order.

-

The panelist's task is to identify the "odd" sample in each set.

-

The individual threshold is calculated as the geometric mean of the last missed concentration and the first correctly identified concentration in a row[10].

-

The group threshold is the geometric mean of the individual thresholds.

-

Caption: Taste Threshold Determination Workflow (3-AFC Method).

Signaling Pathways

The specific signaling pathways for the sensory perception of this compound are unknown. Olfactory signaling for thiols, like other odorants, involves the binding of the molecule to specific G-protein coupled receptors (GPCRs) in the olfactory epithelium. This initiates a downstream signaling cascade leading to the perception of smell. Taste perception would likely be mediated by taste receptors on the tongue, although the specific receptors for thiols are not well-characterized and may involve multiple receptor types, including those for bitter and umami tastes.

Conclusion

While direct sensory data for this compound is not currently available, this technical guide provides a framework for understanding its potential sensory properties based on the characteristics of aromatic thiols. The potent nature of thiols suggests that this compound is likely to be a powerful odorant with a low detection threshold. The detailed experimental protocols outlined in this guide provide a clear path for the comprehensive sensory evaluation of this and other novel flavor compounds. Such evaluations are critical for the successful application of new molecules in the food, fragrance, and pharmaceutical industries.

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Taste Panel Procedure [bio-protocol.org]

- 8. almonds.org [almonds.org]

- 9. Reliability of Threshold and Suprathreshold Methods for Taste Phenotyping: Characterization with PROP and Sodium Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. agraria.com.br [agraria.com.br]

- 11. course.cutm.ac.in [course.cutm.ac.in]

- 12. Psychophysical Tracking Method to Assess Taste Detection Thresholds in Children, Adolescents, and Adults: The Taste Detection Threshold (TDT) Test - PMC [pmc.ncbi.nlm.nih.gov]

Olfactory Threshold of 4-Phenylbutane-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylbutane-2-thiol is an aromatic sulfur compound of interest in various fields, including flavor and fragrance chemistry, environmental science, and pharmacology. Its potent odor characteristics are a key feature, necessitating a thorough understanding of its olfactory threshold—the minimum concentration at which it can be detected by the human sense of smell. This technical guide provides a comprehensive overview of the olfactory threshold of this compound, including data for structurally related compounds, detailed experimental protocols for threshold determination, and a proposed signaling pathway for thiol olfaction.

Quantitative Data: Olfactory Thresholds of Aromatic and Aliphatic Thiols

| Compound | Structure | Odor Threshold | Matrix | Reference |

| 1-Phenylethane-1-thiol | C₆H₅CH(SH)CH₃ | (S)-enantiomer: 0.00025 ng/L | Air | [1] |

| Benzyl Mercaptan (BM) | C₆H₅CH₂SH | - | - | [2] |

| Phenyl Mercaptan (Thiophenol) | C₆H₅SH | 0.00003 - 0.0003 ppm | Air | [3] |

| 1-Butanethiol | CH₃(CH₂)₃SH | 0.0001 - 0.001 ppm | Air | [4] |

| 3-Sulfanylhexan-1-ol (3SH) | CH₃(CH₂)₂CH(SH)(CH₂)₂OH | 60 ng/L | - | [5] |

| 3-Sulfanylhexyl acetate (3SHA) | CH₃(CH₂)₂CH(SH)(CH₂)₂OC(O)CH₃ | 4 ng/L | - | [5] |

| 4-Methyl-4-sulfanylpentan-2-one (4MSP) | CH₃C(SH)(CH₃)CH₂C(O)CH₃ | 0.8 ng/L | - | [5] |

| 2-Furfurylthiol | C₄H₃OCH₂SH | 0.4 ng/L | - | [5] |

Note: The olfactory threshold is highly dependent on the experimental methodology, the purity of the compound, and the sensory panel. The values presented should be considered as reference points. The structural similarity of this compound to 1-phenylethane-1-thiol suggests that it likely possesses a very low olfactory threshold, potentially in the sub-ng/L range in air.

Experimental Protocols for Olfactory Threshold Determination

The determination of olfactory thresholds is a complex process requiring rigorous experimental design and execution. Gas Chromatography-Olfactometry (GC-O) is the most common and powerful technique used for this purpose.[6][7][8][9][10]

Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[8][9][10] An extract containing the volatile compound of interest is injected into the gas chromatograph. The effluent from the GC column is split, with one portion directed to a conventional detector (like a mass spectrometer for identification) and the other to a sniffing port where a trained panelist assesses the odor.[7][9]

There are several methods for determining olfactory thresholds using GC-O:

-

Detection Frequency Method: A panel of assessors sniffs the GC effluent, and the number of panelists who detect an odor at a specific retention time is recorded. The frequency of detection provides a relative measure of the odor's importance.[8]

-

Dilution to Threshold Method (Aroma Extract Dilution Analysis - AEDA): The sample is serially diluted and analyzed by GC-O until no odor can be perceived. The highest dilution at which the odor is still detectable is used to calculate the odor activity value (OAV) or flavor dilution (FD) factor, which is related to the odor threshold.[11]

-

Direct Intensity Method: Panelists rate the perceived intensity of the odor as it elutes from the GC. This method provides a more detailed profile of the odor's potency.[8]

Below is a generalized workflow for determining the olfactory threshold of a compound like this compound using GC-O with the AEDA method.

Proposed Signaling Pathway for Thiol Olfaction

The precise molecular mechanisms underlying the perception of thiols are still under investigation. However, there is growing evidence suggesting the involvement of metal ions, particularly copper, in the binding of sulfur compounds to olfactory receptors (ORs).[5] Thiols are known to be good ligands for metal ions, and this interaction is hypothesized to play a crucial role in their potent odor.

The proposed signaling pathway begins with the thiol molecule entering the nasal cavity and partitioning into the mucus layer. It then binds to an olfactory receptor, which is a G-protein coupled receptor (GPCR). This binding event, potentially facilitated by a metal ion cofactor within the receptor's binding pocket, triggers a conformational change in the OR. This, in turn, activates a cascade of intracellular events, leading to the generation of an action potential that is transmitted to the olfactory bulb in the brain, resulting in the perception of smell.

Conclusion

While the exact olfactory threshold of this compound remains to be definitively determined, a comprehensive analysis of structurally related compounds and established experimental methodologies provides a strong foundation for its estimation and future investigation. The use of advanced techniques like Gas Chromatography-Olfactometry is crucial for accurately quantifying the sensory properties of this and other potent aromatic thiols. Further research into the specific olfactory receptors and signaling pathways involved in thiol detection will be instrumental in advancing our understanding of olfaction and its applications in various scientific and industrial domains.

References

- 1. Structure/Odor Activity Studies on Aromatic Mercaptans and Their Cyclohexane Analogues Synthesized by Changing the Structural Motifs of Naturally Occurring Phenyl Alkanethiols. | Sigma-Aldrich [sigmaaldrich.com]

- 2. Preliminary investigation of potent thiols in Cypriot wines made from indigenous grape varieties Xynisteri, Maratheftiko and Giannoudhi | OENO One [oeno-one.eu]

- 3. 3. Phenyl Mercaptan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 15 - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Butanethiol | C4H10S | CID 8012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. aidic.it [aidic.it]

- 8. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 9. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]

- 10. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Two-Step Synthesis of 4-Phenylbutane-2-thiol from 4-phenyl-2-butanone

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note details a reliable two-step protocol for the synthesis of 4-Phenylbutane-2-thiol from its corresponding ketone, 4-phenyl-2-butanone. The synthesis proceeds via an intermediate thioketone, 4-phenylbutane-2-thione, which is subsequently reduced to the target thiol. This method is broadly applicable for the conversion of ketones to their corresponding thiols, a transformation of significant interest in medicinal chemistry and drug development due to the unique properties of the thiol functional group. The protocol first employs Lawesson's reagent for the thionation of the ketone, followed by reduction of the resulting thioketone using sodium borohydride.

Reaction Scheme

The overall synthetic pathway is depicted below:

Step 1: Thionation C₁₀H₁₂O (4-phenyl-2-butanone) + Lawesson's Reagent → C₁₀H₁₂S (4-phenylbutane-2-thione)

Step 2: Reduction C₁₀H₁₂S (4-phenylbutane-2-thione) + NaBH₄ → C₁₀H₁₄S (this compound)

Experimental Protocols

Part 1: Synthesis of 4-phenylbutane-2-thione

This protocol describes the conversion of 4-phenyl-2-butanone to 4-phenylbutane-2-thione using Lawesson's reagent.[1][2]

Materials:

-

4-phenyl-2-butanone

-

Lawesson's reagent

-

Anhydrous Toluene

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-phenyl-2-butanone (1.0 eq) in anhydrous toluene.

-

Add Lawesson's reagent (0.5 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-phenylbutane-2-thione.

Part 2: Synthesis of this compound

This protocol outlines the reduction of 4-phenylbutane-2-thione to this compound using sodium borohydride.[3]

Materials:

-

4-phenylbutane-2-thione

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Hydrochloric acid (HCl), 1M solution

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-phenylbutane-2-thione (1.0 eq) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C and monitor its completion by TLC.

-

Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.

-

Acidify the mixture to pH ~5 with 1M HCl.

-

Extract the product with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Data Presentation

The following table summarizes representative quantitative data for the two-step synthesis of this compound. The yields are based on reported conversions of similar ketones.

| Step | Reactant | Product | Reagents | Solvent | Typical Yield (%) | Purity (%) |

| 1 | 4-phenyl-2-butanone | 4-phenylbutane-2-thione | Lawesson's reagent | Toluene | 85-95 | >95 |

| 2 | 4-phenylbutane-2-thione | This compound | Sodium borohydride | Methanol | 70-85 | >97 |

Visualizations

Logical Workflow for the Synthesis of this compound

Caption: A workflow diagram illustrating the two-step synthesis of this compound.

References

Application Notes: Enantioselective Synthesis of (R)-4-Phenylbutane-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enantioselective synthesis of (R)-4-Phenylbutane-2-thiol, a chiral building block of interest in pharmaceutical research and development. The synthesis is achieved through a robust two-step chemoenzymatic route. The first step involves the asymmetric bioreduction of the prochiral ketone, 4-phenylbutan-2-one, to the corresponding (S)-4-phenylbutan-2-ol using a whole-cell biocatalyst. This enzymatic step is characterized by high enantioselectivity and excellent yields. The subsequent step employs a Mitsunobu reaction to convert the (S)-alcohol into the target (R)-thiol with complete inversion of stereochemistry. This method offers a reliable and efficient pathway to access the desired enantiomerically pure thiol.

Introduction

Chiral thiols are valuable intermediates in the synthesis of numerous biologically active molecules and pharmaceuticals. The precise stereochemical control during their synthesis is often crucial for the desired therapeutic effect. (R)-4-Phenylbutane-2-thiol is a specific chiral thiol that can serve as a key precursor in the development of various drug candidates. The chemoenzymatic approach detailed herein combines the exceptional stereoselectivity of biocatalysis with the reliability of classical organic reactions to provide an efficient and scalable synthesis.

Overall Synthetic Strategy

The enantioselective synthesis of (R)-4-Phenylbutane-2-thiol is performed via a two-step sequence starting from 4-phenylbutan-2-one.

-

Enantioselective Bioreduction: The prochiral ketone, 4-phenylbutan-2-one, is asymmetrically reduced to (S)-4-phenylbutan-2-ol using the whole-cell biocatalyst Lactobacillus paracasei BD71.

-

Stereoinversive Thiolation: The resulting (S)-4-phenylbutan-2-ol is then converted to (R)-4-Phenylbutane-2-thiol through a Mitsunobu reaction with thiolacetic acid, followed by basic hydrolysis of the intermediate thioacetate. The Mitsunobu reaction is known to proceed with a clean inversion of stereochemistry at the chiral center.[1][2][3]

Data Presentation

Table 1: Enantioselective Bioreduction of 4-Phenylbutan-2-one to (S)-4-Phenylbutan-2-ol

| Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Yield (%) | Reference |

| Lactobacillus paracasei BD71 | 4-Phenylbutan-2-one | (S)-4-Phenylbutan-2-ol | >99 | >99 | 97 | [4][5] |

Table 2: Stereoinversive Conversion of (S)-4-Phenylbutan-2-ol to (R)-4-Phenylbutane-2-thiol

| Reaction | Substrate | Reagents | Product | Stereochemistry | Expected Yield (%) | Expected e.e. (%) |

| Mitsunobu Reaction | (S)-4-Phenylbutan-2-ol | PPh₃, DIAD, CH₃COSH | (R)-4-Phenylbutan-2-thioacetate | Inversion | High | >99 |

| Hydrolysis | (R)-4-Phenylbutan-2-thioacetate | NaOH, EtOH/H₂O | (R)-4-Phenylbutane-2-thiol | Retention | High | >99 |

Experimental Protocols

Step 1: Enantioselective Bioreduction of 4-Phenylbutan-2-one

This protocol is adapted from a study by Bayhan et al., which demonstrated the efficient bioreduction of 4-phenyl-2-butanone using Lactobacillus paracasei BD71.[4][5]

Materials:

-

Lactobacillus paracasei BD71

-

MRS Broth (de Man, Rogosa and Sharpe Broth)

-

4-Phenylbutan-2-one

-

Phosphate buffer (pH 7.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Incubator shaker

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Cultivation of Biocatalyst: Inoculate Lactobacillus paracasei BD71 into sterile MRS broth and incubate at 30°C for 24 hours with agitation. Harvest the cells by centrifugation and wash with phosphate buffer (pH 7.0).

-

Bioreduction: Resuspend the harvested cells in phosphate buffer (pH 7.0). Add 4-phenylbutan-2-one to the cell suspension.

-

Incubation: Incubate the reaction mixture at 29°C with an agitation speed of 189 rpm for 66 hours.[4]

-

Work-up and Purification: After the incubation period, saturate the aqueous phase with NaCl and extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel if necessary.

-

Characterization: Determine the conversion and enantiomeric excess of the resulting (S)-4-phenylbutan-2-ol by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Step 2: Synthesis of (R)-4-Phenylbutane-2-thiol via Mitsunobu Reaction

This protocol describes the conversion of the enantioenriched (S)-4-phenylbutan-2-ol to (R)-4-Phenylbutane-2-thiol.

Materials:

-

(S)-4-Phenylbutan-2-ol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Thiolacetic acid (CH₃COSH)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

Part A: Mitsunobu Reaction to form (R)-4-Phenylbutan-2-thioacetate

-

Reaction Setup: To a solution of (S)-4-phenylbutan-2-ol (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous THF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add thiolacetic acid (1.2 eq.).

-

Addition of Azodicarboxylate: Slowly add DIAD or DEAD (1.5 eq.) dropwise to the cooled solution. A color change and the formation of a precipitate may be observed.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion of the reaction, concentrate the mixture under reduced pressure. Purify the residue by column chromatography on silica gel to isolate the (R)-4-phenylbutan-2-thioacetate. The byproducts, triphenylphosphine oxide and the hydrazine derivative, can be challenging to remove completely, and careful chromatography is required.

Part B: Hydrolysis to (R)-4-Phenylbutane-2-thiol

-

Hydrolysis: Dissolve the purified (R)-4-phenylbutan-2-thioacetate in ethanol. Add a solution of sodium hydroxide (2.0 eq.) in water.

-

Reaction: Stir the mixture at room temperature for 2-4 hours, or gently heat to reflux for 1-2 hours to ensure complete hydrolysis. Monitor the reaction by TLC.

-

Work-up and Purification: After completion, cool the reaction mixture and carefully neutralize with dilute hydrochloric acid. Extract the product with diethyl ether. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (R)-4-Phenylbutane-2-thiol. Due to the potential for oxidation of the thiol, it is advisable to handle the final product under an inert atmosphere.